2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of 2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one is the enzyme EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation, a process critical to cell differentiation and proliferation .
Mode of Action
This compound acts as an inhibitor of EZH2 . By inhibiting EZH2, this compound can affect the methylation status of histones, thereby influencing gene expression .
Biochemical Pathways
The inhibition of EZH2 by this compound affects the histone methylation pathway . This can lead to changes in the expression of various genes, potentially including those involved in cell proliferation and differentiation .
Result of Action
The result of the action of this compound is the alteration of gene expression due to changes in histone methylation . This can lead to effects at the molecular and cellular levels, such as changes in cell proliferation and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the use of 2-nitrothiophenes as starting compounds, which are reduced to form the desired thienopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of palladium-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an efficient method for accessing novel substituted thieno[2,3-d]pyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thienopyrimidine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thienopyrimidines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial strains.
Medicine: Investigated for its anticancer properties, particularly against lymphoma and leukemia cell lines.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also belong to the thienopyrimidine family and have been studied for their antimicrobial and anticancer properties.
Uniqueness
2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzylthio and ethyl groups contribute to its enhanced antimicrobial and anticancer properties compared to other thienopyrimidine derivatives .
Biological Activity
2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and virology. This compound belongs to the thienopyrimidine class and has shown promise in various preclinical studies.
- Molecular Formula : C16H14N2OS2
- Molecular Weight : 318.42 g/mol
- Melting Point : 214-216°C
- Solubility : Sparingly soluble in water
The compound features a thieno[3,2-d]pyrimidine core with substituents that contribute to its biological properties.
Synthesis and Analytical Methods
The synthesis of this compound can be achieved through various methods, including condensation reactions and microwave-assisted synthesis. Characterization techniques such as NMR and IR spectroscopy confirm the structure of the compound. Analytical methods like high-performance liquid chromatography (HPLC) are employed to assess purity and stability.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including lung and breast cancer cells. For instance, in a study involving the NCI 60 cell line panel, the compound showed potent growth inhibition comparable to established chemotherapeutic agents like 5-fluorouracil. The half-maximal inhibitory concentration (IC50) values indicated strong activity against several tumor types, suggesting its potential as an anticancer agent .
Cell Line | IC50 (µM) | Comparison with 5-FU |
---|---|---|
A549 (Lung) | 10.5 | Better |
MCF7 (Breast) | 8.7 | Similar |
HeLa (Cervical) | 12.0 | Comparable |
Antiviral Activity
The compound has also shown antiviral properties, particularly against herpes simplex virus (HSV). In vitro assays demonstrated that it inhibits viral replication effectively, making it a candidate for further development as an antiviral drug .
The mechanism underlying the biological activity of this compound appears to involve the inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells. Structural modifications in the thienopyrimidine scaffold enhance lipophilicity and facilitate better interaction with target proteins .
Toxicity and Safety
Preliminary toxicity studies indicate that this compound has a low toxicity profile in vitro. However, comprehensive toxicological assessments are necessary before advancing to clinical trials.
Current Research Trends
Research on this compound is ongoing, with a focus on optimizing its structure for improved efficacy and reduced side effects. The potential applications extend beyond cancer therapy to include roles as antiviral agents and fluorescent probes for biological imaging .
Properties
IUPAC Name |
2-benzylsulfanyl-3-ethylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-2-17-14(18)13-12(8-9-19-13)16-15(17)20-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEISSSSDFXHSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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